![molecular formula C8H14Cl2N4 B2440913 N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride CAS No. 1448850-62-1](/img/structure/B2440913.png)

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

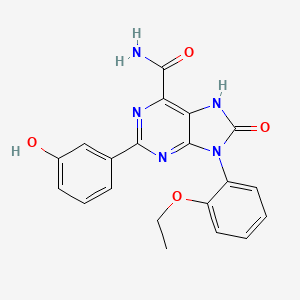

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine-based molecules and has been extensively studied for its unique properties.

科学的研究の応用

Synthesis of New Chemical Compounds

The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives was achieved through optimized Buchwald-Hartwig amination conditions. This method could be broadly applied for creating new heterocyclic compounds, showcasing the versatility of pyrimidin-2-amine derivatives in synthesizing novel chemical entities with potential therapeutic applications (El-Deeb, Ryu, & Lee, 2008).

Biological Activities and Therapeutic Potential

Antihypertensive Activity

A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was prepared and evaluated for antihypertensive effects. Some compounds significantly lowered blood pressure, demonstrating the potential of pyrimidin-2-amine derivatives in developing new antihypertensive drugs (Bennett et al., 1981).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of compounds derived from pyridine-4-carbohydrazides and azetidinones revealed significant antidepressant and nootropic activities. This supports the potential of these scaffolds in CNS drug discovery (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Cholinesterase and Aβ-Aggregation Inhibitors

Design and synthesis of 2,4-disubstituted pyrimidine derivatives resulted in dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These findings are crucial for Alzheimer's disease (AD) therapy, indicating the role of pyrimidin-2-amine derivatives in targeting multiple pathological routes in AD (Mohamed et al., 2011).

Acetylcholinesterase and Carbonic Anhydrase Inhibition

The synthesis of N-alkylated pyrazolo[3,4‐d]pyrimidine analogs and their evaluation for acetylcholinesterase (AChE) and carbonic anhydrase inhibition highlighted their potential as leads for developing new therapeutic agents (Aydin, Anil, & Demir, 2021).

作用機序

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The mode of action of pyrimidine-based anti-inflammatory agents, which this compound may belong to, is generally associated with the inhibition of prostaglandin E2 (PGE2) generated by cyclooxygenase (COX) enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Biochemical Pathways

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

特性

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLSFIBJSUBJHM-KLXURFKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC2=NC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)

![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)

![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)

![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)